molecular formula C20H21N3O3 B2921277 1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941951-88-8

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2921277
CAS No.: 941951-88-8
M. Wt: 351.406
InChI Key: XLFMOWRBXJZLHK-UHFFFAOYSA-N
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Description

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound that features a urea linkage between an acetylphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Urea Formation: The final step involves the reaction of the acetylphenyl and indole intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the indole moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-acetylphenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

    1-(4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: The methyl group instead of the acetyl group may lead to different reactivity and biological properties.

Uniqueness

1-(4-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the presence of both the acetylphenyl and methoxyethyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups in a single molecule provides a versatile scaffold for further modification and application in various fields.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14(24)15-7-9-16(10-8-15)21-20(25)22-18-13-23(11-12-26-2)19-6-4-3-5-17(18)19/h3-10,13H,11-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFMOWRBXJZLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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